L-Glucosamine
Overview
Description
L-Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a naturally occurring compound found in the fluid surrounding joints and is a major component of cartilage. This compound plays a vital role in maintaining the health of cartilage, which cushions joints and helps them move smoothly .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glucosamine can be synthesized through the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like shrimp and crabs. The hydrolysis process typically involves the use of strong acids such as hydrochloric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the fermentation of grains such as corn or wheat. This method involves the use of specific microorganisms that can convert glucose into this compound through enzymatic processes . Another method involves the enzymatic hydrolysis of chitin using chitinolytic enzymes, which is considered more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: L-Glucosamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: Various substituted glucosamines depending on the reagents used.
Scientific Research Applications
L-Glucosamine has a wide range of applications in scientific research, including:
Mechanism of Action
L-Glucosamine exerts its effects by stimulating the production of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It also inhibits the degradation of cartilage by influencing the activity of chondrocytes, the cells responsible for maintaining cartilage . Additionally, this compound has anti-inflammatory properties, reducing the levels of pro-inflammatory factors such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6 .
Comparison with Similar Compounds
Glutamine: An amino acid used for sports performance, recovery, and digestive health.
Chondroitin Sulfate: Often combined with L-Glucosamine in supplements for joint health.
N-Acetylglucosamine: A derivative of this compound with similar applications in joint health.
Uniqueness of this compound: this compound is unique in its ability to promote the synthesis of glycosaminoglycans and proteoglycans, which are crucial for maintaining healthy cartilage. Unlike glutamine, which is primarily used for muscle recovery and digestive health, this compound specifically targets joint health and cartilage repair .
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-amino-3,4,5,6-tetrahydroxyhexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-VANKVMQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595069 | |
Record name | 2-Amino-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-78-7 | |
Record name | 2-Amino-2-deoxy-L-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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